molecular formula C36H30O13 B12383327 Julichrome Q3.5

Julichrome Q3.5

Cat. No.: B12383327
M. Wt: 670.6 g/mol
InChI Key: POIFLRGEAFVQDF-KQYIFCGXSA-N
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Description

Julichrome Q3.5 is a monomeric julichrome, a class of nonaketide-derived aromatic polyketides originally characterized from terrestrial Streptomyces and more recently isolated from a marine gastropod mollusk-associated Streptomyces sampsonii . This places it among the first julichromes reported from a marine source. This compound has been the subject of stereochemical revision through advanced NMR and X-ray crystallography, confirming its specific molecular structure . Its primary research value lies in its documented antibacterial properties. Studies show that this compound exhibits inhibitory activity against a panel of clinically significant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), S. aureus , and S. simulans . The compound is presented to the research community as a specialized tool for probing bacterial resistance mechanisms and for use in antimicrobial discovery programs. This product is intended for Research Use Only and is not suitable for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C36H30O13

Molecular Weight

670.6 g/mol

IUPAC Name

[(1R)-1-[(1R,2S,5E,10S,11S,12S)-2,4,9,12-tetrahydroxy-5-[(5Z)-5-(1-hydroxyethylidene)-6-methyl-1,8,9,10-tetraoxoanthracen-2-ylidene]-12-methyl-14-oxo-15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3,6,8-trien-11-yl]ethyl] acetate

InChI

InChI=1S/C36H30O13/c1-12-10-20(39)25-26(22(12)13(2)37)29(43)18-8-6-16(27(41)23(18)30(25)44)17-7-9-19-24(28(17)42)33(46)35-21(40)11-34(5,47)31(14(3)48-15(4)38)36(35,49-35)32(19)45/h6-10,14,31,33,37,42,45-47H,11H2,1-5H3/b17-16+,22-13-/t14-,31+,33+,34+,35-,36+/m1/s1

InChI Key

POIFLRGEAFVQDF-KQYIFCGXSA-N

Isomeric SMILES

CC\1=CC(=O)C2=C(/C1=C(/C)\O)C(=O)C3=C(C2=O)C(=O)/C(=C/4\C=CC5=C([C@@]67[C@H]([C@@](CC(=O)[C@@]6(O7)[C@H](C5=C4O)O)(C)O)[C@@H](C)OC(=O)C)O)/C=C3

Canonical SMILES

CC1=CC(=O)C2=C(C1=C(C)O)C(=O)C3=C(C2=O)C(=O)C(=C4C=CC5=C(C67C(C(CC(=O)C6(O7)C(C5=C4O)O)(C)O)C(C)OC(=O)C)O)C=C3

Origin of Product

United States

Preparation Methods

Natural Extraction and Fermentation from Marine Streptomyces

Julichrome Q3.5 was first isolated from marine gastropod mollusk-associated Streptomyces strains, marking the first identification of julichromes from a marine source. The natural extraction process involves the following stages:

Strain Cultivation and Fermentation

Marine-derived Streptomyces strains are cultured in nutrient-rich media under controlled aerobic conditions. Optimal fermentation parameters include:

  • Temperature : 28–30°C
  • pH : 6.8–7.2
  • Duration : 7–14 days.

Secondary metabolite production is monitored via high-performance liquid chromatography (HPLC), with this compound typically detected after day 10.

Extraction and Purification

Post-fermentation, the broth is centrifuged to separate biomass. The supernatant undergoes solvent extraction using ethyl acetate or methanol, followed by chromatographic purification:

Purification Step Details
Liquid-Liquid Extraction Ethyl acetate (3 × 1 L per 5 L broth) to isolate polyphenolic compounds.
Column Chromatography Silica gel column with gradient elution (hexane/ethyl acetate/methanol).
Final Purification Preparative HPLC (C18 column, acetonitrile/water).

The yield of this compound through natural extraction is modest, averaging 2–5 mg per liter of culture broth. Challenges include low titers and co-elution with structurally similar analogs, necessitating advanced spectroscopic validation.

Chemical Synthesis and Structural Elucidation

Chemical synthesis of this compound remains challenging due to its intricate polyphenolic framework and stereochemical complexity. Key breakthroughs include the stereochemical revision of its core structure via X-ray crystallography.

Core Structure Assembly

The synthesis begins with the formation of the tetracyclic core via oxidative coupling of phenolic precursors. Critical reactions include:

  • Oxidative dimerization : Employing potassium permanganate (KMnO₄) in acidic conditions to link monomeric units.
  • Cyclization : Intramolecular aldol condensation under basic conditions (NaOH/EtOH).

Functionalization and Stereochemical Control

Subsequent steps introduce hydroxyl and methyl groups while addressing atropisomerism. Notable strategies:

  • Stereoselective hydroxylation : Using Sharpless asymmetric dihydroxylation (AD-mix-β).
  • Methylation : Dimethyl sulfate (DMS) in the presence of potassium carbonate.
Table 1: Key Synthetic Intermediates and Conditions
Intermediate Reagents/Conditions Yield
Tetracyclic core KMnO₄, H₂SO₄, 0°C, 12 h 32%
Dihydroxylated derivative AD-mix-β, t-BuOH/H₂O, 0°C 45%
Methylated product DMS, K₂CO₃, acetone, reflux 68%

The total synthesis achieves a final yield of 8–12%, limited by stereochemical impurities and side reactions during oxidative steps.

Biosynthetic Engineering and Pathway Optimization

Recent advances in genomics and metabolic engineering have enabled heterologous production of this compound. The biosynthetic gene cluster (BGC) responsible for its synthesis was identified in Streptomyces albidoflavus Q.

BGC Characterization and Manipulation

The this compound BGC spans 25 kb and encodes polyketide synthases (PKS), oxidoreductases, and regulatory proteins. Key modifications include:

  • CRISPR/Cas9-mediated gene knockout : Disruption of competing pathways (e.g., hopene biosynthesis).
  • Promoter engineering : Replacement of native promoters with strong, constitutive variants (e.g., ermEp).
Table 2: Engineered Strains and this compound Titers
Strain Modification Titer (mg/L)
Wild-type S. albidoflavus Q None 2.1
ΔhopE mutant Deletion of hopene synthase gene 5.8
PKS-overexpression strain ermEp-driven PKS expression 9.4

Fermentation Optimization

Engineered strains are cultured in optimized media containing glycerol and casamino acids, yielding up to 9.4 mg/L of this compound. Scale-up experiments in bioreactors (10 L) demonstrate consistent titers, highlighting industrial potential.

Analytical and Spectroscopic Characterization

Accurate structural validation is critical across all preparation methods. This compound’s characterization relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR data confirm the presence of 12 hydroxyl and 4 methyl groups.
  • X-ray crystallography : Resolves absolute configuration (1R,2S,5E,10S,11S,12S) and atropisomerism.
  • High-resolution mass spectrometry (HRMS) : [M+H]⁺ observed at m/z 671.1802 (calc. 671.1809).

Chemical Reactions Analysis

Julichrome Q3.5 undergoes various chemical reactions, including:

Scientific Research Applications

Antibacterial Properties

Julichrome Q3.5 has been shown to exhibit notable antibacterial activity against several bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

  • Minimum Inhibitory Concentrations (MICs) :
    • Against Micrococcus luteus: 2.0 μg/mL
    • Against Bacillus subtilis: 8.0 μg/mL
    • Against methicillin-resistant Staphylococcus aureus: MICs ranging from 8 to 64 μg/mL .

This antibacterial profile positions this compound as a potential therapeutic agent in combating resistant bacterial infections.

Antioxidant Activity

This compound has demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress. The compound scavenges free radicals, thus preventing cellular damage that can lead to various diseases, including cancer and neurodegenerative disorders .

Chemistry and Biosynthesis Studies

This compound serves as a model compound in studies investigating polyketide biosynthesis and enzyme mechanisms involved in its production. Researchers utilize it to explore the biosynthetic pathways and the genetic regulation of polyketide synthesis in Streptomyces species .

Pharmaceutical Development

Given its antibacterial and antioxidant properties, this compound is under investigation for potential applications in drug development:

  • Antibiotic Development : The compound's efficacy against resistant strains makes it a candidate for new antibiotic formulations.
  • Therapeutic Applications : Its antioxidant properties suggest potential use in therapies aimed at oxidative stress-related conditions .

Case Study 1: Antibacterial Efficacy

A study isolated this compound from marine-derived Streptomyces species and evaluated its antibacterial activity against clinical isolates of resistant bacteria. The findings indicated that this compound could inhibit growth at low concentrations, supporting its potential as a lead compound for antibiotic development .

Case Study 2: Antioxidant Properties

Research conducted on the antioxidant capacity of this compound involved assays measuring its ability to scavenge free radicals in vitro. The results demonstrated significant antioxidant activity comparable to established antioxidants, indicating its potential use in nutraceutical applications .

Comparative Analysis with Related Compounds

CompoundAntibacterial Activity (MIC)Antioxidant ActivityNotes
This compound2-64 μg/mLHighEffective against resistant strains
Julichrome Q6,6Not specifiedModerateKnown for unique biaryl structure
Julichrome Q3,3Not specifiedHighSimilar biosynthetic pathway

Mechanism of Action

The mechanism of action of Julichrome Q3.5 involves its interaction with cellular targets, leading to the inhibition of essential biological processes. As a bioherbicide, it inhibits the growth of plants by interfering with cellular respiration and photosynthesis . In bacteria, it disrupts cell wall synthesis and protein function, leading to cell death .

Comparison with Similar Compounds

Structural Features

Julichrome Q3.5 shares a core aromatic framework with other julichromes, but differs in substituents and stereochemistry:

Compound Key Structural Features Source
This compound Revised stereochemistry (confirmed via 2D NMR and NOE data) ; monomeric structure. Streptomyces sp.
Julichrome Q6.6 Contains additional hydroxyl/methoxy groups; selective cytotoxicity . Streptomyces sp.
Julichrome Q6 Larger aromatic system; moderate bioactivity . Streptomyces sp.
Gliotoxin Diketopiperazine scaffold; distinct from julichromes but co-isolated . Fungal metabolites

The stereochemical revision of this compound by Dong et al. (2020) highlights its differentiation from Julichrome Q3.3, which shares a similar backbone but differs in spatial arrangement .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Julichrome Q3.5, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation and cyclization, under inert conditions. Purity validation requires a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) : Quantifies impurities using a C18 column with UV detection (λ = 254 nm) .
  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity via characteristic proton shifts (e.g., aromatic protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 485.2) .
    • Data Table :
TechniqueDetection LimitSample Prep TimeKey Metrics
HPLC0.1% impurities2–3 hoursRetention time, peak area
NMR95% purity4–6 hoursChemical shift integration

Q. What are the primary biological activities of this compound reported in foundational studies?

  • Methodological Answer : Early studies focus on its role as a siderophore, with iron-chelating properties assessed via UV-Vis spectroscopy (absorbance at 450 nm) and microbial growth assays under iron-limited conditions . Confounding factors include:

  • pH dependency : Activity diminishes below pH 5 due to protonation of hydroxyl groups.
  • Metal specificity : Higher affinity for Fe³⁺ over Al³⁺ or Cu²⁺, validated via competitive binding assays .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across studies be systematically analyzed?

  • Methodological Answer : Contradictions often arise from variability in experimental design. Researchers should:

  • Audit assay conditions : Compare cell lines (e.g., E. coli vs. Pseudomonas), iron concentrations, and incubation times .
  • Apply statistical reconciliation : Use multivariate regression to isolate variables (e.g., pH, temperature) impacting bioactivity .
    • Example Data Conflict :
StudyReported IC₅₀ (μM)Cell LineIron Availability
A12.3 ± 1.5HeLaLow (5 μM)
B45.6 ± 3.2HEK293High (50 μM)

Q. What factorial design approaches optimize this compound’s stability in varying environmental conditions?

  • Methodological Answer : A 2³ factorial design evaluates temperature (4°C vs. 25°C), pH (5 vs. 7), and light exposure (dark vs. UV). Stability is quantified via:

  • Degradation kinetics : HPLC monitoring over 72 hours .
  • Chelation capacity : Ferrozine assay post-storage .
    • Key Findings :
FactorEffect on Stability (p-value)Optimal Condition
pH< 0.001Neutral (pH 7)
Light0.023Dark storage

Q. How can mechanistic studies differentiate this compound’s iron transport vs. redox-cycling roles?

  • Methodological Answer :

  • Knockout models : Compare wild-type vs. tonB-deficient bacterial strains to isolate transport mechanisms .
  • Electrochemical assays : Cyclic voltammetry quantifies redox potential shifts in Fe³⁺-bound vs. free states .
    • Critical Controls : Include iron-free media and antioxidant (e.g., ascorbate) supplementation to mitigate confounding redox effects .

Methodological Best Practices

  • Data Transparency : Document all experimental parameters (e.g., solvent purity, instrument calibration) in research protocols to ensure reproducibility .
  • Conflict Resolution : Pre-register hypotheses and analytical pipelines to reduce bias when addressing contradictory results .

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